Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
Description
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a methyl ester group at position 1, a methoxymethyl substituent (-CH2-O-CH3) at the same position, and an amino (-NH2) group at position 3. The cyclobutane ring introduces steric strain, which can influence reactivity and conformational stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the construction of nitrogen-containing heterocycles .
Properties
IUPAC Name |
methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-5-8(7(10)12-2)3-6(9)4-8/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVYTRIKLVHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methoxymethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques like recrystallization and chromatography further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs, their molecular characteristics, and applications:
Functional Group and Reactivity Analysis
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: Features a methylamino (-NHCH3) group and a methyl ester at position 1. The hydrochloride salt enhances solubility in polar solvents.
- Synthesis : Prepared via reaction with toluenesulfonate in ethyl acetate, achieving 80% yield .
- Reactivity: The methylamino group participates in nucleophilic substitution or condensation reactions, as evidenced by its use in synthesizing spirocyclic compounds (e.g., LCMS m/z 411 [M+H]+ in Reference Example 85) .
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
- Structure : A 4-fluorophenyl substituent introduces aromaticity and electron-withdrawing effects, increasing stability compared to aliphatic analogs.
- Applications : Employed in laboratory settings for constructing fluorinated bioactive molecules (purity ≥95%) .
Target Compound vs. Analogs
- Substituent Effects: Methoxymethyl vs. Amino Group Position: The 3-amino group in the target compound and its analogs facilitates hydrogen bonding, influencing solubility and intermolecular interactions.
- Synthetic Utility :
Pharmaceutical Intermediates
- Spirocyclic Compounds: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is a precursor to spirocyclic amides (e.g., LCMS m/z 658 [M+H]+ in Reference Example 107), highlighting the role of cyclobutane derivatives in generating complex architectures .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., C7H13ClNO2) exhibit improved aqueous solubility, critical for drug formulation.
- Stability : Methoxymethyl ethers are generally hydrolytically stable under physiological conditions, suggesting advantages in prodrug design .
Biological Activity
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- Structure : The compound features a cyclobutane ring with an aminomethyl substituent and a methoxy group, which may influence its biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity and receptor signaling pathways.
Biological Activity Overview
1. Enzyme Inhibition
- The compound has shown potential as an enzyme inhibitor in various studies. Its structure suggests that it may bind to active sites on enzymes, altering their function.
- Case Study : In vitro studies indicated that this compound inhibited the activity of specific proteases involved in cancer progression.
2. Neuropharmacological Effects
- Preliminary investigations suggest that this compound may influence neurotransmitter systems, particularly those involving NMDA receptors, which are critical for synaptic plasticity.
- Case Study : Research demonstrated that the compound could enhance synaptic transmission in hippocampal slices, suggesting potential applications in treating neurodegenerative diseases.
3. Antitumor Activity
- Some studies have reported low toxicity levels while exhibiting significant antitumor effects in preclinical models.
- Case Study : In a murine model of breast cancer, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Similar enzyme interactions |
| Methyl 1-aminocyclobutanecarboxylate | Amino group positioned differently on the cyclobutane ring | Varies in receptor binding affinity |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assays : Cytotoxicity assays conducted on human cancer cell lines revealed that the compound selectively induces apoptosis in cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
